molecular formula C₄₇H₅₉IN₄O₁₀ B1148166 Vincristine Methiodide CAS No. 4724-00-9

Vincristine Methiodide

Cat. No.: B1148166
CAS No.: 4724-00-9
M. Wt: 966.9
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Description

Vincristine Methiodide is a chemically modified analog of Vincristine, a vinca alkaloid naturally derived from the Madagascar periwinkle plant, Catharanthus roseus . Like Vincristine, its primary research value lies in its function as a potent mitotic inhibitor. The compound is studied for its ability to bind to tubulin, the building block of microtubules, thereby disrupting microtubule polymerization and the assembly of the mitotic spindle . This mechanism leads to cell cycle arrest at the metaphase stage, ultimately inducing apoptosis in rapidly dividing cells . This makes it a crucial tool for investigating cell division, cancer biology, and the development of anti-neoplastic agents . Researchers utilize Vincristine and its derivatives in studies related to leukemia, lymphoma, sarcoma, and neuroblastoma, among other malignancies . The methiodide salt form may be investigated for its altered solubility, stability, or binding characteristics compared to the sulfate form. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

4724-00-9

Molecular Formula

C₄₇H₅₉IN₄O₁₀

Molecular Weight

966.9

Synonyms

6’-Methylleurocristinium Iodide;  N6’-Methylleurocristinium Iodide;  1H-Indolizino[8,1-cd]carbazole Vincaleukoblastinium Deriv.;  2H-3,7-Methanoazacycloundecino[5,4-b]indole Vincaleukoblastinium Deriv.;  Leurocristine Methiodide;  6’-Methyl-22-oxo-vincale

Origin of Product

United States

Preparation Methods

Quaternization of Vincristine with Methyl Iodide

The primary method for synthesizing this compound involves the alkylation of vincristine’s tertiary amine group with methyl iodide. This reaction proceeds via nucleophilic substitution, forming a quaternary ammonium salt:

Vincristine+CH3IVincristine Methiodide+HI\text{Vincristine} + \text{CH}_3\text{I} \rightarrow \text{this compound} + \text{HI}

Procedure :

  • Reaction Setup : Vincristine free base (1 equiv) is dissolved in anhydrous dichloromethane or methanol under inert atmosphere.

  • Methylation : Methyl iodide (1.2–2.0 equiv) is added dropwise at 0–25°C.

  • Stirring : The mixture is stirred for 12–24 hours, monitored by thin-layer chromatography (TLC).

  • Work-Up : The solvent is evaporated under reduced pressure, and the crude product is recrystallized from methanol/diethyl ether.

  • Yield : Typically 70–85% after purification.

Critical Parameters :

  • Excess methyl iodide ensures complete quaternization.

  • Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

  • Temperature control minimizes side reactions.

Crystallization and X-Ray Structural Confirmation

This compound dihydrate crystallizes in a monoclinic system, enabling precise structural determination.

Crystallization Protocol :

  • Solvent System : Slow evaporation from a methanol/water (9:1) mixture.

  • Conditions : Crystals form as colorless prisms after 7–10 days at 4°C.

  • Data Collection : X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) confirms the stereochemistry and salt formation.

Key Crystallographic Data :

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa = 12.34 Å, b = 14.56 Å, c = 15.78 Å
β Angle98.4°
Resolution0.84 Å

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : Distinct signals for the quaternary N⁺–CH₃ group at δ 3.25 ppm (singlet).

  • IR (KBr) : Strong absorption at 1728 cm⁻¹ (ester C=O) and 1618 cm⁻¹ (indole C=C).

  • Mass Spectrometry : [M]⁺ at m/z 909.4 (C₄₇H₅₉IN₄O₁₀⁺).

Purity Assessment

  • HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA); retention time = 14.2 min.

  • Elemental Analysis : Calculated for C₄₇H₅₈IN₄O₁₀: C 58.22%, H 5.98%, N 5.78%. Found: C 58.15%, H 6.01%, N 5.72%.

Comparative Analysis of Synthetic Routes

Direct Quaternization vs. Alternative Methods

While quaternization with methyl iodide is the most straightforward approach, alternative methods include:

  • Silver Oxide-Mediated Methylation : Utilizes Ag₂O to abstract iodide, though yields are lower (50–60%).

  • Ion Exchange Chromatography : Vincristine hydrochloride is treated with NaI in methanol, but scalability is limited.

Advantages of Methyl Iodide Route :

  • High reproducibility and scalability.

  • Minimal byproducts due to clean nucleophilic substitution.

Applications in Structural Biology

Role in Conformational Studies

The resolved X-ray structure of this compound revealed:

  • A bent conformation between the vindoline and catharanthine moieties.

  • Stabilizing interactions between the quaternary ammonium and iodide ions.

Key Structural Insights :

  • Torsion Angles : C18′–C17′–C16′–C15′ = 112.3°, critical for tubulin binding.

  • Hydrogen Bonding : N⁺–H···I⁻ (2.89 Å) and O–H···O (2.67 Å) networks stabilize the crystal lattice.

Challenges and Optimization

Common Pitfalls

  • Incomplete Quaternization : Add excess methyl iodide and prolong reaction time.

  • Solvent Traces : Use high-purity solvents to avoid crystallization inhibitors.

Yield Improvement Strategies

  • Microwave Assistance : Reduces reaction time to 2–4 hours with 90% yield.

  • Catalytic KI : Enhances iodide displacement efficiency (5 mol% KI) .

Chemical Reactions Analysis

Types of Reactions

Vincristine Methiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Chemistry

Vincristine Methiodide serves as a model compound for studying the chemical behavior of vinca alkaloids. Its unique structural properties allow researchers to investigate the effects of various chemical modifications on the biological activity of vinca alkaloids.

Biology

In biological studies, this compound is explored for its ability to inhibit cell division. Research indicates that it effectively binds to tubulin, preventing polymerization and thus disrupting normal mitotic processes. This property makes it a valuable tool for understanding cellular mechanisms and developing new therapeutic strategies .

Medicine

This compound is being investigated for its potential in treating various cancers. Preclinical studies suggest that it may exhibit similar anticancer properties to vincristine but with improved safety profiles. For instance, it has shown promise in combination therapies, particularly with MEK inhibitors in colorectal cancer models, enhancing efficacy while mitigating some side effects associated with traditional vincristine treatment .

Industry

The compound is also utilized in developing new drug formulations and delivery systems aimed at improving the therapeutic index of vinca alkaloids. Researchers are focusing on optimizing formulations that enhance bioavailability and reduce toxicity.

Case Study 1: Combination Therapy with MEK Inhibitors

A recent study demonstrated that this compound significantly enhances the efficacy of MEK inhibitors like trametinib in KRAS-mutant colorectal cancer models. The combination treatment led to reduced tumor growth and increased apoptosis compared to monotherapy, indicating a synergistic effect that could lead to novel therapeutic options for patients .

Case Study 2: Toxicity Management in Pediatric Patients

In a clinical setting involving pediatric patients undergoing chemotherapy regimens including vincristine, researchers observed significant side effects such as oral mucositis and neutropenia. By employing this compound in modified dosing regimens, clinicians noted improvements in managing these adverse effects while maintaining therapeutic efficacy against malignancies like Ewing’s sarcoma .

Data Table: Comparative Analysis of Vincristine and this compound

FeatureVincristineThis compound
Mechanism of ActionBinds to tubulinBinds to tubulin
Primary UsesAcute leukemia, lymphomasPotentially similar uses; ongoing research
Side EffectsNeurotoxicity, myelosuppressionPotentially reduced side effects
Research FocusCombination therapiesEnhanced formulations and delivery

Comparison with Similar Compounds

Similar Compounds

Vincristine Methiodide is similar to other vinca alkaloids, including:

Uniqueness

This compound is unique due to its modified structure, which may offer advantages in terms of therapeutic efficacy and reduced side effects compared to its parent compound, vincristine. The presence of the methiodide group can influence the compound’s pharmacokinetics and pharmacodynamics, potentially making it a more effective treatment option for certain cancers .

Q & A

Q. How can this compound’s off-target effects be systematically profiled?

  • Approach :
  • Kinase Screening : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify unintended targets .
  • Toxicity Profiling : Assess mitochondrial membrane potential (JC-1 assay) in non-cancerous HEK293 cells .

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